N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl group attached to the acetamide nitrogen. The acetamide backbone is further substituted at the sulfur-linked (sulfanyl) position with a 1H-indol-3-yl group. The indole ring is functionalized at the 1-position with a 2-(morpholin-4-yl)-2-oxoethyl moiety. Structural analogs of this compound are explored for diverse applications, including medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-30-17-7-8-21(31-2)19(13-17)25-23(28)16-33-22-14-27(20-6-4-3-5-18(20)22)15-24(29)26-9-11-32-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVDTCCGPVBMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the introduction of the indole moiety through a series of coupling reactions. The morpholine group is then added via nucleophilic substitution, and the final step involves the formation of the sulfanylacetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the compound.
Biological Activity
The compound N-(2,5-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide represents a complex molecular structure with potential biological activity. This article explores its biological effects, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure
The compound is characterized by the following structural features:
- Phenyl Ring : The presence of a 2,5-dimethoxyphenyl group.
- Indole Moiety : Contains an indole structure that is known for its diverse biological activities.
- Morpholine Derivative : Incorporates a morpholine ring, which enhances solubility and bioavailability.
- Thioether Linkage : The sulfanyl group may contribute to the compound's reactivity and interaction with biological targets.
The molecular formula is and the molecular weight is approximately 518.62 g/mol .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of compounds related to the indole structure. For instance, derivatives of indole have shown significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's structure suggests that it may exhibit similar activity due to its indole and morpholine components .
Anticancer Activity
Research indicates that compounds with similar structural motifs possess anticancer properties. For instance:
- Cytotoxicity Assays : Compounds with indole and morpholine groups have demonstrated cytotoxic effects in various cancer cell lines. Studies report IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | Jurkat (leukemia) | < 1.00 |
| This compound | TBD | TBD |
The proposed mechanisms of action for similar compounds include:
- Inhibition of DNA Synthesis : Indole derivatives may interfere with DNA replication processes in cancer cells.
- Apoptosis Induction : Certain compounds can trigger programmed cell death in malignant cells, contributing to their anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Electron-Donating Groups : The presence of methoxy groups on the phenyl ring enhances the electron density, potentially increasing binding affinity to biological targets.
- Indole Positioning : The positioning of substituents on the indole ring significantly affects cytotoxicity and selectivity against cancer cells .
Study on Indole Derivatives
A recent study evaluated a series of indole-based compounds for their antimicrobial and anticancer activities. The results indicated that modifications on the indole scaffold led to enhanced potency against resistant strains of bacteria and various cancer cell lines .
Clinical Relevance
The ongoing research into related compounds suggests promising applications in treating infections caused by resistant bacteria and as potential anticancer agents. Further clinical trials are needed to establish efficacy and safety profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The target compound’s structural uniqueness lies in its combination of morpholine, indole, and sulfanyl acetamide groups. Below is a comparison with key analogs:
Compound 41 (N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide)
- Structural Differences : Replaces the morpholine-oxoethyl group with a 4-chlorobenzoyl substituent and incorporates a sulfonyl linker. The phenyl ring is substituted with electron-withdrawing trifluoromethyl groups.
- Implications: The trifluoromethyl groups enhance metabolic stability but reduce solubility compared to the morpholine group in the target compound.
N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
- Structural Differences : Features a 1,2,4-triazole core instead of indole and includes a dihydroindole-substituted oxoethyl group.
- Implications : The triazole ring introduces additional hydrogen-bonding sites, which could enhance target affinity. However, the dihydroindole group may reduce aromatic conjugation compared to the indole in the target compound .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Differences : Lacks the indole and morpholine moieties but includes a dichlorophenyl group and a pyrazolone ring.
- The pyrazolone ring’s planarity contrasts with the indole’s non-planar conformation in the target compound .
N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
- Structural Differences : Substitutes the indole-morpholine group with a tetrazole ring.
- Implications: Tetrazoles are known for metabolic resistance and bioisosteric replacement of carboxylic acids, suggesting improved pharmacokinetic profiles compared to morpholine-containing analogs .
Physicochemical and Conformational Properties
- Solubility : The morpholine group in the target compound likely enhances water solubility compared to analogs with trifluoromethyl (Compound 41) or dichlorophenyl groups .
- Conformational Flexibility : Crystal structures of dichlorophenyl-pyrazolone acetamides reveal variable dihedral angles (44.5°–77.5°) between aromatic rings, suggesting conformational adaptability. The target compound’s indole-morpholine substituents may introduce steric hindrance, limiting rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
